Cacospongionolide C
CAS No.:
Cat. No.: VC1869905
Molecular Formula: C20H36O3
Molecular Weight: 324.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H36O3 |
|---|---|
| Molecular Weight | 324.5 g/mol |
| IUPAC Name | 2-hydroxy-3-(4,8,12-trimethyltridecyl)-2H-furan-5-one |
| Standard InChI | InChI=1S/C20H36O3/c1-15(2)8-5-9-16(3)10-6-11-17(4)12-7-13-18-14-19(21)23-20(18)22/h14-17,20,22H,5-13H2,1-4H3 |
| Standard InChI Key | IRNGMDLJKPYZSX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCC(C)CCCC(C)CCCC1=CC(=O)OC1O |
Introduction
Natural Sources and Isolation
Isolation and Extraction
The isolation process for Cacospongionolides typically involves collection of marine sponge material, followed by extraction with organic solvents, and subsequent purification using various chromatographic techniques. The extracted compounds are generally characterized through spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Structure and Properties
Comparative Structures within the Family
The table below summarizes the molecular characteristics of known Cacospongionolides to provide context for understanding the potential properties of Cacospongionolide C:
| Compound | Molecular Formula | Molecular Weight | Source Organism | Key Structural Features |
|---|---|---|---|---|
| Cacospongionolide B | Not specified in results | Not specified in results | Fasciospongia cavernosa | Sesterterpene with phospholipase A2 inhibitory properties |
| Cacospongionolide E | C25H36O4 | 400.5 g/mol | Fasciospongia cavernosa | Contains tetrahydronaphthalene and dihydropyran moieties |
| Cacospongionolide C | Not specified in results | Not specified in results | Likely marine sponges | Presumably shares core sesterterpenoid scaffold |
Biological Activities
Anti-inflammatory Properties
Based on the documented activities of related compounds, Cacospongionolide C may possess significant anti-inflammatory properties. Cacospongionolide B, for example, has been shown to:
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Inhibit secretory phospholipase A2 (sPLA2), a key enzyme in inflammatory processes
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Downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)
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Reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2)
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Decrease tumor necrosis factor-alpha (TNF-α) mRNA expression and protein levels
These activities result in potent anti-inflammatory effects that have been demonstrated both in vitro using mouse peritoneal macrophages and in vivo using the mouse air pouch model of inflammation .
Anticancer Activities
Members of the Cacospongionolide family have demonstrated significant anticancer potential through multiple mechanisms. If Cacospongionolide C shares structural similarities with these compounds, it may exhibit comparable anticancer properties, including:
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Induction of apoptosis in human cancer cell lines
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Inhibition of cancer cell proliferation
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Modulation of pro-apoptotic and anti-apoptotic protein expression
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Disruption of mitochondrial membrane potential
Studies with related compounds have shown concentration-dependent reductions in cancer cell viability across multiple cell lines including T47D (human breast carcinoma), A431 (human epidermoid carcinoma), HeLa (human cervix carcinoma), and HCT116 (human colon carcinoma) .
Effects on Cell Viability and Apoptosis
The table below summarizes the reported effects of related Cacospongionolides on cancer cell viability, providing potential insights into Cacospongionolide C's activity profile:
| Compound | Cell Lines | IC50 Values (μM) | Observed Effects |
|---|---|---|---|
| Scalaradial | T47D | 0.024 | DNA fragmentation, Increased apoptosis |
| Scalaradial | A431 | 0.026 | Reduced cell viability |
| Scalaradial | HCT116 | 1.851 | Loss of mitochondrial membrane potential |
| Scalaradial | HeLa | 1.284 | Increased pro-apoptotic protein expression |
| Cacospongionolide | T47D | 0.030 | DNA fragmentation, Increased apoptosis |
| Cacospongionolide | A431 | 0.089 | Reduced cell viability |
| Cacospongionolide | HCT116 | 3.697 | Loss of mitochondrial membrane potential |
| Cacospongionolide | HeLa | 4.302 | Increased pro-apoptotic protein expression |
Note: IC50 represents the concentration required to reduce cell viability by 50%
Molecular Mechanisms of Action
Nuclear Factor-kappa B (NF-κB) Inhibition
A key mechanism underlying the biological activities of Cacospongionolides appears to be inhibition of the NF-κB pathway. Cacospongionolide B has been shown to:
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Inhibit NF-κB-DNA binding activity
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Block nuclear translocation of NF-κB
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Impair phosphorylation of inhibitory kappa B alpha (IκB-α)
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Enhance IκB-α expression, thereby maintaining NF-κB in its inactive state
Given that NF-κB plays a central role in regulating inflammatory responses and is persistently activated in several malignancies with known anti-apoptotic functions, inhibition of this pathway by Cacospongionolide C would provide a mechanistic basis for both anti-inflammatory and anticancer activities .
Research Methodologies in Cacospongionolide Studies
In Vitro Experimental Models
Research on Cacospongionolides has employed various in vitro experimental approaches, which would likely be applicable to future studies of Cacospongionolide C:
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Cancer cell line viability assays using multiple human tumor cell lines
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DNA fragmentation and comet assays to assess apoptotic effects
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Quantification of mitochondrial transmembrane potential
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Western blot analysis for protein expression profiling
In Vivo Models
Limited in vivo research with Cacospongionolide B has utilized:
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Mouse air pouch model of inflammation
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Assessment of inflammatory mediator production in this model
Future research on Cacospongionolide C would benefit from similar methodological approaches to characterize its biological activities and therapeutic potential.
Future Research Directions
Structure Elucidation and Synthesis
Future research should focus on:
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Complete structural characterization of Cacospongionolide C
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Development of synthetic pathways to produce the compound without reliance on marine sources
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Structure-activity relationship studies to identify the essential structural features for biological activity
Expanded Biological Evaluation
Additional research areas should include:
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Comprehensive screening against a wider range of cancer cell lines and inflammatory models
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Detailed mechanistic studies to elucidate the complete molecular basis of action
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Exploration of potential synergistic effects with established therapeutic agents
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Investigation of pharmacokinetic properties and in vivo efficacy
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